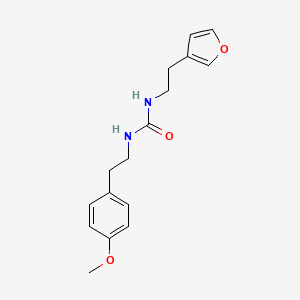![molecular formula C19H21NO5 B2795698 N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,3,4-trimethoxybenzamide CAS No. 2097898-84-3](/img/structure/B2795698.png)
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,3,4-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of benzofuran compounds involves various methods. For instance, a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents . Another method involves the use of calcium carbide with salicylaldehyde p-tosylhydrazones or 2-hydroxyacetophenone p-tosylhydrazones to provide methyl-substituted benzofuran rings in good yields in the presence of cuprous chloride as a catalyst .Chemical Reactions Analysis
Benzofuran compounds can undergo various chemical reactions. For example, indium (III) halides can catalyze the hydroalkoxylation reaction of ortho-alkynylphenols to afford benzo[b]furans in good yields . An isocyanide-mediated and Pd-catalyzed 5-exo-dig reductive cyclization of 1-(2-hydroxyphenyl)-propargyl alcohols provides 2-alkyl/benzyl benzofurans in excellent yields .Scientific Research Applications
Antagonists for Histamine Receptors (H3 and H4)
Scientific Field
Pharmacology and drug discovery
Summary
Histamine receptors (HRs) play crucial roles in various biological processes, including inflammation, allergic reactions, gastric acid secretion, sleep, mood, and food intake. The H3R and H4R subtypes have gained attention in drug discovery projects due to their involvement in inflammation, asthma, pain, cancer, Parkinson’s, and Alzheimer’s diseases. Researchers have been searching for dual-acting H3R/H4R ligands.
Methods and Experimental Procedures
Nine molecules from the LINS01 series , including N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,3,4-trimethoxybenzamide , were synthesized and evaluated as H3R and H4R ligands. The affinity of each compound for the receptors was determined using binding assays. Additionally, bioluminescence resonance energy transfer (BRET) assays assessed their functional activity by measuring G protein coupling.
Results and Outcomes
These results highlight the potential of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,3,4-trimethoxybenzamide as an anti-inflammatory agent .
Anticancer Activity
Scientific Field
Oncology
Summary
Substituted benzofurans have shown significant anticancer activities. Compound 36, which contains a benzofuran moiety, demonstrated cell growth inhibitory effects against various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer.
Methods and Experimental Procedures
Compound 36 was evaluated for its inhibition rates in different cancer cell types at a concentration of 10 μM.
Results and Outcomes
Synthesis of 3,4-Dihydro-2H-1,3-benzoxazines
Scientific Field
Organic chemistry
Summary
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,3,4-trimethoxybenzamide
can be used as a precursor for synthesizing 3,4-dihydro-2H-1,3-benzoxazines. These compounds have potential applications in drug development and other chemical processes.
Methods and Experimental Procedures
The synthesis involves aza-acetalization of aromatic aldehydes with 2-aminomethylphenols, using TMSCl as an efficient catalyst.
Results and Outcomes
The use of TMSCl as a catalyst led to successful synthesis of 3,4-dihydro-2H-1,3-benzoxazines, expanding the toolbox for organic chemists .
Future Directions
Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications as drugs . Future research may focus on the development of novel benzofuran compounds with improved therapeutic properties and fewer side effects .
properties
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-2,3,4-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-22-16-9-8-14(17(23-2)18(16)24-3)19(21)20-10-12-11-25-15-7-5-4-6-13(12)15/h4-9,12H,10-11H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQAWYRIDAWOCMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)NCC2COC3=CC=CC=C23)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,3,4-trimethoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2795616.png)
![8-(2-Fluorophenyl)-1,6,7-trimethyl-3-(2-oxo-2-phenylethyl)-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione](/img/structure/B2795617.png)
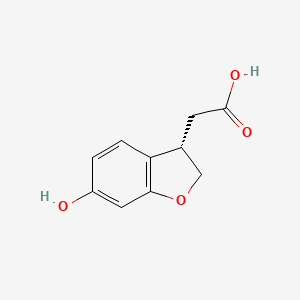
![1-[3-(2-Ethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2795621.png)
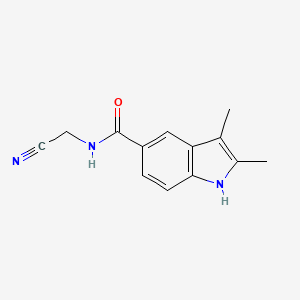
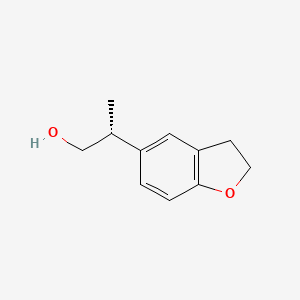
![2-{[4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol](/img/structure/B2795624.png)
![N-[[4-(2-Fluoroethoxy)phenyl]methyl]ethanamine](/img/structure/B2795625.png)


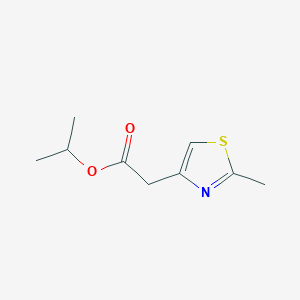
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2795633.png)
![methyl 2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate](/img/structure/B2795634.png)
